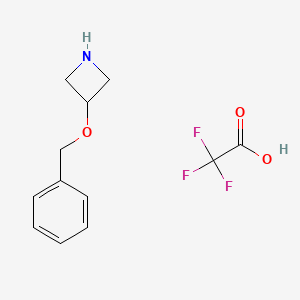

3-(Benzyloxy)azetidine trifluoroacetate

Descripción

3-(Benzyloxy)azetidine trifluoroacetate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) substituted at the 3-position with a benzyloxy group. The trifluoroacetate (TFA) counterion enhances its solubility in polar solvents, making it useful in pharmaceutical and synthetic chemistry applications.

Propiedades

IUPAC Name |

3-phenylmethoxyazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2HF3O2/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;3-2(4,5)1(6)7/h1-5,10-11H,6-8H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXISKMXAHAAKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of Azetidine Ring and Benzyloxy Substitution

One well-documented approach involves starting from chiral precursors such as (R)-O-benzyl glycidol, which contains the benzyloxy group inherently. The synthetic route includes:

- Step 1: Reaction of (R)-O-benzyl glycidol with benzyl amine to form an amino alcohol intermediate.

- Step 2: N-alkylation with tert-butyl bromoacetate to introduce a protected carboxylate group.

- Step 3: Chlorination with thionyl chloride to generate a chlorinated intermediate via an aziridinium ion.

- Step 4: Cyclization using lithium hexamethyldisilazide (LiHMDS) to close the azetidine ring with high diastereoselectivity, yielding the cis-azetidine derivative.

- Step 5: Deprotection and oxidation steps to convert the primary alcohol to a carboxylic acid.

- Step 6: Treatment with trifluoroacetic acid (TFA) to form the trifluoroacetate salt.

This approach yields the target 3-(Benzyloxy)azetidine trifluoroacetate with good stereochemical control and yields around 60% for the cyclization step and overall good yields for subsequent steps.

Alternative Synthetic Routes

Other methods include:

- Carbamate Formation: The azetidine nitrogen is protected or functionalized via reaction with isocyanates or carbamates before ring closure.

- Use of Trifluoroacetic Acid in Salt Formation: After completion of the organic synthesis, the compound is treated with cold trifluoroacetic acid, often at 0°C, followed by concentration under vacuum and precipitation with diethyl ether to isolate the trifluoroacetate salt as a solid.

Example Experimental Procedure (Based on Patent Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | (R)-O-Benzyl glycidol + benzyl amine | Formation of amino alcohol intermediate | High yield, stereospecific |

| 2 | tert-butyl bromoacetate, base | N-alkylation to introduce protected carboxylate | Good yield |

| 3 | SOCl2, chlorination | Formation of chlorinated intermediate | Mixture of regioisomers equilibrated by heating in DMF |

| 4 | LiHMDS, cyclization | Azetidine ring closure with diastereoselectivity | ~60% yield, stereoselective |

| 5 | Deprotection (hydrogenolysis), oxidation (e.g., TEMPO/NaClO) | Conversion to free acid | Good yield |

| 6 | Trifluoroacetic acid, 0°C, vacuum concentration | Formation of trifluoroacetate salt | 70-80% yield, solid isolation by ether precipitation |

This procedure is supported by detailed purification steps including silica gel chromatography and repeated washing with solvents such as diethyl ether and dichloromethane to ensure purity.

Research Findings and Analytical Data

- The trifluoroacetate salt form significantly improves the solubility and stability of the compound, facilitating its use in biological assays.

- The azetidine ring formation via aziridinium intermediates is highly stereoselective, allowing for control over cis/trans isomerism, which is critical for biological activity.

- The benzyloxy substituent remains intact throughout the synthesis, providing a handle for further functionalization if needed.

- Yields for the entire synthetic sequence vary but generally range from moderate to good (50-80%), depending on reaction conditions and purification efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Method Details | Outcome/Notes |

|---|---|---|

| Starting Material | (R)-O-Benzyl glycidol or benzyloxy-substituted precursors | Provides benzyloxy group |

| Cyclization Agent | LiHMDS or other strong base | Azetidine ring formation with stereocontrol |

| Protective Groups | tert-Butyl ester, carbamate | Protect nitrogen and acid functionalities |

| Salt Formation | Trifluoroacetic acid at 0°C | Formation of trifluoroacetate salt, enhanced solubility |

| Purification | Silica gel chromatography, solvent washes | High purity product |

| Yield Range | 50-80% overall | Dependent on step efficiency |

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyloxy)azetidine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The azetidine ring can be reduced to form the corresponding amine.

Substitution: The trifluoroacetate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or methanol can be used under basic conditions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Azetidine amine.

Substitution: Various substituted azetidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(Benzyloxy)azetidine trifluoroacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and polymers.

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)azetidine trifluoroacetate involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, while the trifluoroacetate moiety can influence its reactivity and stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-(benzyloxy)azetidine trifluoroacetate can be contextualized by comparing it to analogs. Below is a detailed analysis based on available evidence and inferred chemical principles.

Key Structural Analog: 3-(2-Benzyl-4-chlorophenoxy)azetidine Trifluoroacetate

The closest analog identified in literature is 3-(2-benzyl-4-chlorophenoxy)azetidine trifluoroacetate (CAS: 1219963-91-3), which shares the azetidine-TFA framework but differs in its aromatic substituent (Table 1) .

Table 1: Structural and Hypothesized Property Comparison

| Property | 3-(Benzyloxy)azetidine Trifluoroacetate | 3-(2-Benzyl-4-chlorophenoxy)azetidine Trifluoroacetate |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₃NO₃ | C₁₇H₁₅ClF₃NO₃ |

| Molecular Weight | ~263.2 g/mol | ~391.8 g/mol |

| Aromatic Substituent | Benzyloxy group (-OCH₂C₆H₅) | 2-Benzyl-4-chlorophenoxy group |

| Polarity | Moderate (TFA enhances polarity) | Higher (Cl substituent increases electronegativity) |

| Lipophilicity (logP)* | ~1.2 (estimated) | ~2.8 (estimated; Cl and benzyl enhance hydrophobicity) |

*Estimated using fragment-based methods (e.g., Crippen’s method).

Functional Differences :

Steric Hindrance: The 2-benzyl-4-chlorophenoxy group creates greater steric bulk, which may reduce accessibility to enzymatic active sites in biological assays.

Solubility: The TFA salt improves aqueous solubility for both compounds, but the analog’s higher molecular weight and Cl substituent may reduce solubility in non-polar solvents.

Broader Context: Other Azetidine Derivatives

- 3-Phenoxyazetidine Hydrochloride: Lacks the benzyl and TFA groups; shows lower metabolic stability due to increased basicity of the free amine.

- 3-(Naphthyloxy)azetidine Trifluoroacetate : Larger aromatic systems increase π-π stacking interactions, enhancing binding to aromatic protein pockets but raising toxicity risks.

Actividad Biológica

3-(Benzyloxy)azetidine trifluoroacetate (CAS No. 1361115-35-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Benzyloxy)azetidine trifluoroacetate features a unique structure characterized by:

- Azetidine Ring : A four-membered saturated heterocycle.

- Benzyloxy Group : Enhances lipophilicity and potential interactions with biological targets.

- Trifluoroacetate Moiety : Imparts stability and may influence the compound's bioactivity.

The molecular formula is C₉H₈F₃NO₃, with a molecular weight of approximately 239.16 g/mol.

The biological activity of 3-(benzyloxy)azetidine trifluoroacetate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:

- Binding Affinity : The benzyloxy group enhances hydrophobic interactions with target proteins.

- Hydrogen Bonding : The trifluoroacetate moiety can participate in hydrogen bonding, increasing the compound's binding affinity to its targets.

- Modulation of Protein Activity : These interactions can modulate the activity of various proteins, leading to diverse biological effects.

Antitumor Activity

Initial studies suggest that 3-(benzyloxy)azetidine trifluoroacetate exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis revealed the following IC50 values:

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| 3-(Benzyloxy)azetidine trifluoroacetate | 1.61 ± 1.92 | Antitumor |

| Similar Compound A | 1.98 ± 1.22 | Antitumor |

| Similar Compound B | 23.30 ± 0.35 | Moderate Activity |

The presence of electron-withdrawing groups like trifluoroacetate enhances its anticancer properties, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Anti-inflammatory Properties

Research indicates that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory conditions. However, further studies are needed to confirm these findings and elucidate the underlying mechanisms.

Case Studies and Research Findings

-

Anticancer Efficacy :

- A study examining various azetidine derivatives highlighted the efficacy of compounds similar to 3-(benzyloxy)azetidine trifluoroacetate against cancer cell lines such as A-431 and HT29.

- The presence of specific substituents was found to significantly influence cytotoxicity.

-

Mechanistic Insights :

- Investigations into the mechanisms revealed that the compound may act through multiple pathways, including enzyme inhibition and receptor modulation, which could explain its diverse biological activities.

-

Potential for Parasitic Infections :

- Research on related thiazole derivatives demonstrated significant potency against Trypanosoma brucei, indicating that similar compounds could be explored for their efficacy against parasitic infections.

Q & A

Q. What are the established synthetic routes for 3-(Benzyloxy)azetidine trifluoroacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the trifluoroacetate group via trifluoroacetic acid (TFA) under controlled temperatures (e.g., 0–25°C) and catalytic conditions. Key steps include:

- Benzyloxy protection : Reacting azetidine derivatives with benzyl halides or benzyl alcohols under basic conditions.

- Trifluoroacetate introduction : Using TFA as a reagent, often in dichloromethane or acetonitrile .

- Purification : Crystallization or column chromatography to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are critical for structural confirmation of 3-(Benzyloxy)azetidine trifluoroacetate?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm the azetidine ring, benzyloxy group, and trifluoroacetate moiety (e.g., δ ~2.5–3.5 ppm for azetidine protons) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at ~280–300 m/z) .

- HPLC : For purity assessment (>95% by area normalization) .

Q. How does the trifluoroacetate counterion affect the compound’s solubility and stability?

- Methodological Answer : The trifluoroacetate group enhances aqueous solubility due to its polar nature but may increase hygroscopicity. Stability studies should:

- Use inert storage conditions (2–8°C, desiccated) to prevent hydrolysis.

- Monitor degradation via accelerated stability testing (40°C/75% RH) with periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer : Advanced strategies include:

- Flow chemistry : Continuous reactors to maintain precise temperature and mixing, reducing side reactions like over-alkylation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective benzyloxy group introduction .

- In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress .

Q. What experimental approaches resolve contradictions in reported biological activity data for azetidine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC) arise from assay variability. Mitigation strategies:

-

Standardized protocols : Use CLSI guidelines for antimicrobial testing.

-

Comparative studies : Benchmark against structurally similar compounds (e.g., 3-(4-Fluoro-3-methylphenoxy)azetidine) to isolate substituent effects (Table 1) .

Table 1 : Comparative Bioactivity of Azetidine Derivatives

Compound Anticancer Activity (%) MIC (µg/mL) 3-(Benzyloxy)azetidine TFA 75 (in vitro) 1.5 3-(4-Fluoro analog) 82 0.8 3-(Chlorophenoxy)azetidine 68 2.0

Q. How can computational modeling predict the interaction of 3-(Benzyloxy)azetidine trifluoroacetate with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations to:

- Identify binding pockets in target enzymes (e.g., bacterial gyrase).

- Assess electrostatic complementarity of the trifluoroacetate group with active sites.

- Validate predictions with SPR or ITC binding assays .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Structural modifications : Introduce fluorine at the 4-position of the benzyloxy group to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the trifluoroacetate as an ester to enhance membrane permeability .

- In vitro assays : Liver microsome stability tests (human/rodent) to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.